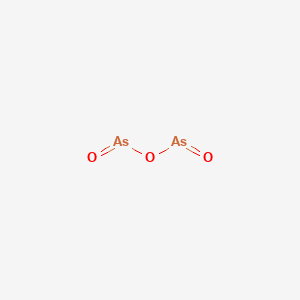

Arsenic(III) oxide

Description

Properties

InChI |

InChI=1S/As2O3/c3-1-5-2-4 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWTVSLWAPBBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[As]O[As]=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.841 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-53-3 | |

| Record name | Arsenic trioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Synthesis and Characterization of Arsenic(III) Oxide Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic(III) oxide (As₂O₃), a compound with a long history in medicine, has re-emerged as a potent therapeutic agent, particularly in oncology. The advent of nanotechnology has provided a revolutionary platform to enhance the efficacy and mitigate the toxicity of arsenic trioxide through the development of nanoparticle formulations. This guide provides a comprehensive overview of the synthesis, characterization, and therapeutic mechanisms of this compound nanoparticles (As₂O₃ NPs). Detailed experimental protocols for common synthesis and characterization techniques are presented, along with a summary of key quantitative data. Furthermore, this document elucidates the molecular signaling pathways modulated by As₂O₃ NPs in cancer cells, offering insights for future drug development and research.

Introduction

Arsenic trioxide has demonstrated remarkable success in the treatment of acute promyelocytic leukemia (APL), leading to high remission rates.[1][2] Its therapeutic potential, however, is often limited by systemic toxicity and rapid clearance from the body.[3] Encapsulating As₂O₃ into nanoparticles offers a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can improve the bioavailability of As₂O₃, enable targeted delivery to tumor tissues, and facilitate controlled drug release, thereby enhancing its therapeutic index.[3][4] This guide focuses on the core aspects of As₂O₃ nanoparticle technology, from their creation to their biological activity.

Synthesis of this compound Nanoparticles

The synthesis of As₂O₃ NPs can be achieved through various methods, each offering distinct advantages in controlling particle size, morphology, and stability. The most common methods include sol-gel, co-precipitation, and hydrothermal synthesis.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique that involves the transition of a solution (sol) into a solid-like gel phase.[5][6] This method allows for the synthesis of nanoparticles with a narrow size distribution.

Experimental Protocol: Sol-Gel Synthesis [7][8]

-

Precursor Solution Preparation: Dissolve this compound powder in a suitable solvent, such as ethanol (B145695), with the aid of a small amount of hydrochloric acid to facilitate dissolution. Magnetic stirring for 10-30 minutes is recommended.

-

Hydrolysis: Add distilled water to the precursor solution under vigorous stirring. The volume ratio of the precursor solution to water is a critical parameter for controlling the final particle size.

-

Gelation and Aging: Continue stirring the solution at a controlled temperature (e.g., 50-60°C) for 20-30 minutes. Sonication for 5-20 minutes can be employed to ensure homogeneity and promote the formation of smaller nanoparticles.

-

Washing and Drying: The resulting gel is washed multiple times with ethanol and distilled water to remove unreacted precursors and byproducts. The purified nanoparticles are then dried, typically in an oven or by freeze-drying, to obtain a fine powder.

Co-precipitation Method

Co-precipitation is a simple and scalable method that involves the simultaneous precipitation of the desired nanoparticles from a solution containing their precursor salts.

Experimental Protocol: Co-precipitation Synthesis

-

Precursor Solution: Prepare an aqueous solution of a soluble arsenic(III) salt, such as arsenic(III) chloride (AsCl₃).

-

Precipitation: Add a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise to the precursor solution under constant stirring. The pH of the solution is a crucial factor influencing the size and morphology of the nanoparticles.

-

Aging: Allow the precipitate to age in the solution for a specific period to ensure complete reaction and particle growth.

-

Purification: The precipitated nanoparticles are separated by centrifugation or filtration, followed by repeated washing with deionized water and ethanol to remove impurities.

-

Drying: Dry the purified nanoparticles in an oven at a controlled temperature to obtain the final As₂O₃ nanoparticle powder.

Hydrothermal Method

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above ambient temperature and pressure.[9][10] This method can produce highly crystalline nanoparticles with controlled morphology.[11]

Experimental Protocol: Hydrothermal Synthesis [11]

-

Precursor Mixture: Prepare a precursor solution containing a soluble arsenic source (e.g., sodium arsenite) and, if desired, a coating agent like human serum albumin.

-

Hydrothermal Reaction: Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180°C) for a defined duration (e.g., 12-24 hours).

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Purification: Collect the product by centrifugation and wash it thoroughly with deionized water and ethanol.

-

Drying: Dry the final product under vacuum to obtain the As₂O₃ nanoparticles.

Characterization of this compound Nanoparticles

Thorough characterization is essential to ensure the quality, safety, and efficacy of the synthesized As₂O₃ NPs. A combination of techniques is employed to determine their physicochemical properties.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the nanoparticles.[12][13][14] The broadening of the diffraction peaks can also be used to estimate the average crystallite size using the Scherrer equation.

Experimental Protocol: XRD Analysis [15][16][17][18]

-

Sample Preparation: A small amount of the dried nanoparticle powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Instrument Settings: The analysis is performed using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The data is collected over a 2θ range (e.g., 20-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phase of As₂O₃.

Electron Microscopy (TEM and SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology, size, and size distribution of the nanoparticles.[19][20]

Experimental Protocol: TEM Analysis [19][20][21][22]

-

Sample Preparation: Disperse a small amount of the nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication to prevent agglomeration.

-

Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper grid and allow the solvent to evaporate completely.

-

Imaging: The grid is then loaded into the TEM, and images are captured at various magnifications to observe the nanoparticle morphology and measure their size.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles, which is particularly useful for confirming surface modifications or coatings.[11]

Experimental Protocol: FTIR Analysis [6][12][23][24][25]

-

Sample Preparation: Mix a small amount of the nanoparticle powder with potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Interpretation: The absorption bands in the spectrum correspond to the vibrational frequencies of the chemical bonds present in the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the formation of nanoparticles and estimate their concentration and stability in a colloidal suspension.[26][27][28][29]

Experimental Protocol: UV-Vis Spectroscopy [9][25]

-

Sample Preparation: Prepare a dilute suspension of the As₂O₃ NPs in a suitable solvent (e.g., deionized water).

-

Measurement: Place the suspension in a quartz cuvette and record the absorbance spectrum over a specific wavelength range (e.g., 200-800 nm).

-

Analysis: The position and shape of the absorption peak can provide information about the size and aggregation state of the nanoparticles.

Data Presentation

The following tables summarize the quantitative data reported for As₂O₃ nanoparticles synthesized by various methods.

Table 1: Physicochemical Properties of As₂O₃ Nanoparticles

| Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference(s) |

| Sol-Gel | <10 and ~40 | Not Reported | Not Applicable | [7] |

| Coated | 30-80 | Not Reported | Not Applicable | [11] |

| PLGA NPs | 210 ± 23 | Not Reported | 29.6 | [30][31] |

| Microspheres | Not Specified | Not Reported | 40.1 | [3] |

| PAA-ATO-MSN | 158.6 ± 1.3 | Not Reported | 11.42 ± 1.75 | [32] |

Table 2: In Vitro Drug Release of As₂O₃ from Nanoparticles

| Nanoparticle System | Time Point | Cumulative Release (%) | pH | Reference(s) |

| PLGA NPs | 4 days | 72.37 | Not Specified | [33] |

| PLGA NPs | 15 days | 96.82 | Not Specified | [33] |

| CalliSphere® beads | 30 min | 31.40 ± 10.0 | Not Specified | [32][34] |

| CalliSphere® beads | 48 hours | 47.20 ± 4.7 | Not Specified | [32][34] |

| MOF (pH-responsive) | 48 hours | 43 | 7.4 | [35] |

| MOF (pH-responsive) | 48 hours | 61 | 6.5 | [35] |

Signaling Pathways and Mechanisms of Action

As₂O₃ nanoparticles exert their anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis (programmed cell death) and degradation of oncogenic proteins.

Intrinsic Apoptosis Pathway: Regulation of Bcl-2 Family Proteins

As₂O₃ NPs can induce apoptosis through the mitochondrial pathway by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[4][7][36]

Caption: Intrinsic apoptosis pathway induced by As₂O₃ nanoparticles.

PTEN/AKT Signaling Pathway

The PTEN/AKT pathway is a critical regulator of cell survival and proliferation. As₂O₃ NPs have been shown to inhibit this pathway, leading to apoptosis.[2][37][38][39][40][41]

Caption: Inhibition of the PTEN/AKT survival pathway by As₂O₃ nanoparticles.

Degradation of PML-RARA in Acute Promyelocytic Leukemia (APL)

In APL, the hallmark oncoprotein is the PML-RARA fusion protein. Arsenic trioxide directly targets this protein for degradation, leading to the differentiation and apoptosis of leukemia cells.[1][37][38][39][42]

Caption: Degradation of the PML-RARA oncoprotein by arsenic trioxide in APL.

Conclusion

This compound nanoparticles represent a significant advancement in the therapeutic application of arsenic compounds. By leveraging nanotechnology, it is possible to enhance the delivery, efficacy, and safety profile of this potent anticancer agent. The synthesis and characterization methods outlined in this guide provide a foundational framework for researchers and drug development professionals. A deeper understanding of the molecular mechanisms, particularly the signaling pathways affected by As₂O₃ NPs, will pave the way for the rational design of next-generation nanomedicines for cancer therapy. Continued research and development in this area hold the promise of expanding the clinical utility of arsenic trioxide beyond hematological malignancies to a broader range of solid tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Table 4-3, Physical and Chemical Properties of Arsenic and Selected Inorganic Arsenic Compoundsa - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Influence of arsenic trioxide on apoptosis and Bcl-2/Bax expression of hepatoma cell line HepG2-Academax [wacademax.com]

- 5. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. Arsenic trioxide (As(2)O(3)) induces apoptosis through activation of Bax in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 13. Arsenic Trioxide and the PI3K/AKT Pathway in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 15. xrdukm.wixsite.com [xrdukm.wixsite.com]

- 16. Basic requirements for the XRD sample preparation [www2.arnes.si]

- 17. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. google.com [google.com]

- 19. microscopyinnovations.com [microscopyinnovations.com]

- 20. researchgate.net [researchgate.net]

- 21. TEM Grid Preparation Procedure | McGovern Medical School [med.uth.edu]

- 22. microscopyinnovations.com [microscopyinnovations.com]

- 23. eng.uc.edu [eng.uc.edu]

- 24. scienceijsar.com [scienceijsar.com]

- 25. m.youtube.com [m.youtube.com]

- 26. tandfonline.com [tandfonline.com]

- 27. Determination of nanoparticles using UV-Vis spectra - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 28. scitechnol.com [scitechnol.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. [Preparation of As2O3 nanoparticles and its drug release characteristics in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. nanorh.com [nanorh.com]

- 32. ovid.com [ovid.com]

- 33. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 34. Arsenic trioxide-loaded CalliSpheres: In vitro study of drug release and antitumor activity, and in vivo study of pharmacokinetics, treatment efficacy and safety in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Arsenic trioxide induces apoptosis via the mitochondrial pathway by upregulating the expression of Bax and Bim in human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

- 39. Retinoic Acid and Arsenic for Treating Acute Promyelocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 40. alliedacademies.org [alliedacademies.org]

- 41. researchgate.net [researchgate.net]

- 42. Treatment of acute promyelocytic leukaemia with all-trans retinoic acid and arsenic trioxide: a paradigm of synergistic molecular targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Arsenic(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Arsenic(III) oxide (As₂O₃) is a compound of significant interest in various scientific fields, including materials science and medicine, where it is used in the treatment of acute promyelocytic leukemia.[1] A thorough understanding of its solid-state chemistry, particularly its crystal structure and polymorphism, is crucial for controlling its properties and ensuring its safe and effective application. This guide provides a comprehensive overview of the known polymorphs of this compound, their crystallographic data, and the experimental conditions that govern their formation and interconversion.

Polymorphism of this compound

This compound is known to exist in several polymorphic forms, the most common of which are the cubic arsenolite and the monoclinic claudetite.[2][3] These polymorphs exhibit distinct crystal structures and physical properties. The stability of these forms is dependent on temperature and pressure. Claudetite is generally considered the more stable form at room temperature, with the transition temperature from arsenolite to claudetite reported to be as low as -13°C.[4]

1.1. Ambient Pressure Polymorphs

At ambient pressure, two primary crystalline forms and a less common third form of As₂O₃ are recognized:

-

Arsenolite: A cubic polymorph that is isostructural with senarmontite (the cubic form of Sb₂O₃).[5] It is typically formed by the rapid cooling of this compound vapor or through the oxidation of arsenic-bearing sulfides.[2][6]

-

Claudetite I: A monoclinic polymorph that is the most stable form of As₂O₃ at ambient conditions.[4] It is formed from corrugated layers of As₂O₃.[7][8]

-

Claudetite II: Another monoclinic polymorph, which is less common than claudetite I.[7]

1.2. High-Pressure Polymorphs

Studies on the behavior of this compound under high pressure have revealed the existence of several additional polymorphs, particularly originating from claudetite II. These high-pressure forms are a result of structural phase transitions that lead to different packing and symmetry.[9]

-

α'-claudetite II and α''-claudetite II: These forms are produced from α-claudetite II at pressures of 2 GPa and 6 GPa, respectively, through second-order phase transitions.[7][9]

-

β-claudetite II: A non-centrosymmetric polymorph that forms from α''-claudetite II at around 12 GPa.[9]

Crystallographic Data

The crystallographic data for the primary polymorphs of this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Arsenolite

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Fd-3m |

| Lattice Parameter (a) | 11.074 Å[5][10] |

| Unit Cell Volume | 1358.04 ų[5] |

| Z (Formula units/cell) | 16[2][10] |

Table 2: Crystallographic Data for Claudetite I

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n[7][11] |

| Lattice Parameters | a = 5.25 - 5.339 Å[4][11][12] |

| b = 12.87 - 12.99 Å[4][7][11] | |

| c = 4.53 - 4.5405 Å[4][11][12] | |

| β = 93.9° - 94.27°[7][11][13] | |

| Unit Cell Volume | 308.2 - 313.89 ų[7][11][12] |

| Z (Formula units/cell) | 4[4][12] |

Table 3: High-Pressure Polymorphs of Claudetite II

| Polymorph | Transition Pressure | Space Group | Key Structural Features |

| α'-claudetite II | ~2 GPa[7] | P2₁/a | Doubled unit cell volume, fewer inversion centers. |

| α''-claudetite II | ~6 GPa[7] | Not specified | Three times larger unit cell than α', even fewer inversion centers. |

| β-claudetite II | ~12 GPa | P2₁ | Non-centrosymmetric, loss of all inversion centers. |

Experimental Protocols

3.1. Synthesis of Claudetite I

A common method for the synthesis of claudetite I powder involves the slow decomposition of an aqueous solution of ammonium (B1175870) arsenite (NH₄AsO₂).[8]

-

Procedure:

-

Dissolve ammonium arsenite crystals in water.

-

Maintain the solution at a low temperature, around 10 °C.

-

Allow the slow decomposition of the ammonium arsenite to yield claudetite I powder.

-

3.2. Synthesis of Arsenolite

Arsenolite is often formed as a secondary mineral through the oxidation of arsenic-bearing sulfides in hydrothermal veins.[2][6] It can also be formed during mine fires or in burning coal seams.[2][6] In a laboratory setting, rapid condensation of this compound vapor will typically yield arsenolite.

3.3. High-Pressure Studies

The high-pressure polymorphs of claudetite II were identified through single-crystal X-ray diffraction studies conducted in a diamond anvil cell.[9]

-

Experimental Setup:

-

A single crystal of claudetite II is loaded into a diamond anvil cell.

-

Helium is used as a pressure-transmitting medium to ensure hydrostatic or pseudo-hydrostatic conditions.[9]

-

The pressure is gradually increased, and diffraction data is collected at various pressure points using synchrotron X-ray radiation.[8][9]

-

Visualizations

The following diagrams illustrate the relationships and transformations between the different polymorphs of this compound.

References

- 1. Polymorphisms in arsenic (+ 3 oxidation state) methyltransferase (AS3MT) predict the occurrence of hyperleukocytosis and arsenic metabolism in APL patients treated with As2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenolite - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. msaweb.org [msaweb.org]

- 5. mindat.org [mindat.org]

- 6. assignmentpoint.com [assignmentpoint.com]

- 7. researchgate.net [researchgate.net]

- 8. High-pressure and low-temperature structural study of claudetite I, a monoclinic layered As 2 O 3 polymorph - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01401J [pubs.rsc.org]

- 9. ch.pw.edu.pl [ch.pw.edu.pl]

- 10. azomining.com [azomining.com]

- 11. mindat.org [mindat.org]

- 12. Claudetite Mineral Data [webmineral.com]

- 13. mindat.org [mindat.org]

An In-Depth Technical Guide to the Solubility of Arsenic(III) Oxide in Aqueous Solutions

Abstract: This technical guide provides a comprehensive overview of the solubility of Arsenic(III) oxide (As₂O₃), a compound of significant interest in pharmaceutical development, chemical synthesis, and environmental science. The document details its solubility in various aqueous media, including water at different temperatures, acidic solutions, and alkaline solutions. It outlines the factors influencing dissolution and provides standardized experimental protocols for solubility determination. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable data on the aqueous behavior of this compound.

Introduction

This compound, commonly known as arsenic trioxide or white arsenic, is an amphoteric oxide with the chemical formula As₂O₃. It exists in several allotropic forms, including the cubic arsenolite and the monoclinic claudetite, which can influence its physical and chemical properties.[1] While notorious for its toxicity, arsenic trioxide is also a potent chemotherapeutic agent, notably in the treatment of acute promyelocytic leukemia (APL).[2][3] Its efficacy and bioavailability are intrinsically linked to its solubility in aqueous systems.

Understanding the solubility of As₂O₃ is critical for a range of applications, from designing drug delivery systems and preparing standardized stock solutions to developing environmental remediation strategies.[4][5] The dissolution process is often slow and complex, influenced by temperature, pH, and the presence of other solutes.[2][6] This guide synthesizes available data to provide a clear and functional reference on the topic.

Solubility of this compound

The dissolution of this compound in water is a slow process that results in the formation of the weakly acidic arsenous acid (H₃AsO₃).[1][6] The solubility is markedly affected by the nature of the aqueous solvent, particularly its pH.

Solubility in Water

This compound is slightly soluble in water, and the rate of dissolution is notably slow, sometimes requiring extended periods to reach equilibrium.[2][6] Its solubility shows a strong positive correlation with temperature.

| Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Reference(s) |

| 0 | 12 | 0.061 | [6] |

| 16 | 17 | 0.086 | [2][7] |

| 20 | 20.4 (avg.) | 0.103 | [1][8][9] |

| 25 | 21 | 0.106 | [1][6] |

| 75 | 56 | 0.283 | [6] |

Note: Molar solubility calculated based on the molar mass of As₂O₃ (197.84 g/mol ). Some variability exists in reported values due to different crystalline forms and equilibration times.

Solubility in Alkaline Solutions

This compound's amphoteric nature is evident in its significantly enhanced solubility in alkaline solutions.[1] It reacts readily with alkali hydroxides and carbonates to form soluble arsenite salts. This property is frequently exploited to prepare concentrated stock solutions for laboratory use, as the dissolution is much more rapid than in neutral water.[4][5][7][10]

The reaction with sodium hydroxide (B78521) proceeds as follows: As₂O₃ (s) + 6 NaOH (aq) → 2 Na₃AsO₃ (aq) + 3 H₂O (l)[1]

| Aqueous Solution | Observation | Reference(s) |

| Sodium Hydroxide (NaOH) | Readily soluble, forming sodium arsenite. | [1][4][10][11] |

| Alkali Carbonates (e.g., Na₂CO₃) | Soluble. | [2][7][12] |

| Ammonia (NH₃) | Soluble upon gentle heating. | [11] |

Solubility in Acidic Solutions

While less soluble in acids compared to alkaline media, this compound does dissolve in strong acids like hydrochloric acid.[1][2] The dissolution in weak acidic solutions is slow and results in the formation of arsenious acid.[13]

The reaction with hydrochloric acid is: As₂O₃ (s) + 6 HCl (aq) → 2 AsCl₃ (aq) + 3 H₂O (l)[1][14]

| Aqueous Solution | Solubility Data | Reference(s) |

| Dilute Hydrochloric Acid (HCl) | Soluble. | [1][2] |

| Warm, Dilute HCl | A 4% solution (40 g/L) can be prepared. | [15] |

| Sulphuric Acid (H₂SO₄) | Dissolves slowly in weak acid to form arsenious acid (HAsO₂). | [13] |

Factors Influencing Solubility

Several key factors govern the dissolution of As₂O₃ in aqueous media.

-

Temperature: As shown in Section 2.1, solubility in water increases significantly with temperature. Heating is a common method to accelerate the slow dissolution process.[16]

-

pH: pH is the most critical factor. The formation of soluble arsenite anions (e.g., H₂AsO₃⁻) at pH values above 9.2 dramatically increases solubility. Conversely, in acidic solutions, the formation of species like arsenic trichloride (B1173362) can occur. The minimum solubility is observed in the weakly acidic to neutral pH range where the predominant species is the undissociated and less soluble arsenous acid (H₃AsO₃).[1][17]

-

Particle Size and Crystalline Form: The rate of dissolution is dependent on the surface area of the solid. Finer powders dissolve more rapidly. The two primary crystalline forms, arsenolite (cubic) and claudetite (monoclinic), have slightly different properties, which can affect solubility and dissolution kinetics.[1][6]

-

Complexation: In environmental systems, As(III) can form complexes with dissolved organic matter (DOM), which can increase its concentration in the aqueous phase beyond what is expected from simple inorganic solubility.[18][19]

Visualized Pathways and Workflows

Chemical Dissolution Pathways

The following diagram illustrates the primary chemical pathways for the dissolution of this compound in different aqueous environments.

Caption: Dissolution pathways of As₂O₃ in aqueous media.

Experimental Workflow for Solubility Determination

This workflow outlines the typical steps for determining the equilibrium solubility of this compound.

Caption: General workflow for solubility determination.

Experimental Protocols

This section describes a generalized protocol for determining the equilibrium solubility of this compound. Specific parameters should be optimized for the system under investigation.

Materials and Apparatus

-

Reagents: High-purity this compound (≥99.5%), deionized water, relevant acids (e.g., TraceMetal Grade HCl), bases (e.g., ACS reagent grade NaOH), and buffers.

-

Apparatus: Temperature-controlled orbital shaker or water bath, analytical balance, pH meter, volumetric flasks, pipettes, centrifuge, and syringe filters (e.g., 0.22 µm PTFE or equivalent).

-

Analytical Instrumentation: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), or Graphite Furnace Atomic Absorption Spectrometry (GFAAS).[20][21]

Solubility Measurement Procedure

-

System Preparation: Prepare the desired aqueous solutions (e.g., buffered solutions at various pH values, specific acid or base concentrations).

-

Saturation: Add an excess amount of this compound solid to a known volume of the test solution in a sealed container. "Excess" ensures that a solid phase remains after equilibrium is reached.

-

Equilibration: Place the sealed containers in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The slow dissolution kinetics of As₂O₃ makes this a critical step.[6]

-

Phase Separation: After equilibration, allow the samples to stand briefly to let the majority of the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the sample at high speed and collect the clear supernatant. This step is crucial to avoid overestimation of solubility.

-

Analysis:

-

Prepare a series of calibration standards from a certified arsenic stock solution.

-

Accurately dilute the filtered sample to bring the arsenic concentration within the linear range of the analytical instrument.[22]

-

Analyze the samples and standards using a validated method such as ICP-MS or GFAAS to determine the total arsenic concentration in the filtrate.[20][23][24]

-

-

Calculation: The equilibrium solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

The solubility of this compound is a complex function of physicochemical conditions. While it is only slightly and slowly soluble in neutral water, its solubility is dramatically enhanced in alkaline solutions and moderately increased in strong acids. Temperature is a key factor, with higher temperatures favoring greater solubility. For professionals in pharmaceutical and chemical sciences, a thorough understanding of these properties is essential for the preparation of stable, accurately concentrated solutions and for the development of effective formulations. The experimental protocols and data presented in this guide serve as a foundational resource for such applications.

References

- 1. Arsenic trioxide - Wikipedia [en.wikipedia.org]

- 2. Arsenic Trioxide | As2O3 | CID 14888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetraas.com [tetraas.com]

- 4. Ricca Chemical - Arsenic Trioxide [riccachemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. 1327-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. brainly.in [brainly.in]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sulphuric-acid.com [sulphuric-acid.com]

- 14. As2O3 + 6 HCl → 2 AsCl3 + 3 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 15. PANCHI CHEMICALS [thepanchichemicals.com]

- 16. m.youtube.com [m.youtube.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. Complexation of Arsenite with Dissolved Organic Matter: Conditional Distribution Coefficients and Apparent Stability Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity of Arsenic(III) Oxide with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of arsenic(III) oxide (As₂O₃) with various oxidizing agents. A thorough understanding of these reactions is critical for applications ranging from analytical chemistry and environmental remediation to the development of arsenic-based pharmaceuticals. This document details the reaction stoichiometry, kinetics, and experimental protocols for the oxidation of arsenic(III) to arsenic(V), presenting quantitative data in a clear, comparative format and illustrating key pathways and workflows with detailed diagrams.

Introduction to the Redox Chemistry of Arsenic

This compound, a common form of arsenic, is a potent reducing agent. Its oxidation to the pentavalent state (As(V)), typically in the form of arsenate (AsO₄³⁻), is a fundamental transformation with significant implications for its biological activity and chemical behavior. The toxicity of arsenic is highly dependent on its oxidation state, with arsenite (As(III)) generally being more toxic than arsenate (As(V)). Therefore, controlled oxidation is a key step in many analytical and therapeutic applications. This guide will focus on the reactions of this compound with three common and potent oxidizing agents: hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and nitric acid (HNO₃).

Reaction with Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a strong oxidizing agent that converts this compound to arsenic acid (H₃AsO₄). This reaction can be catalyzed by the presence of iron ions, in a process known as the Fenton reaction, which generates highly reactive hydroxyl radicals.

Stoichiometry and Thermodynamics

The overall reaction between this compound and hydrogen peroxide is:

As₂O₃ + 2H₂O₂ + 2H₂O → 2H₃AsO₄

This reaction is thermodynamically favorable, with the formation of the more stable pentavalent arsenic species.

Quantitative Data

The efficiency of the oxidation of As(III) by H₂O₂ is influenced by factors such as pH, temperature, and the presence of catalysts.

| Oxidizing Agent | Reactant Concentrations | Temperature (°C) | pH | Reaction Time | Yield of As(V) | Reference |

| H₂O₂ | [As(III)] = 6.6 µM, [H₂O₂] = 20 µM, [Fe(II)] = 20-90 µM | Ambient | 3.5 - 7.5 | Hours | Partial to complete | [1] |

| H₂O₂ | [As(III)] = 40 mg/L, H₂O₂/As molar ratio = 1:4 (with UV) | Ambient | Not specified | < 10 minutes | ~100% | [2] |

| H₂O₂ | Not specified | 40 - 50 | Not specified | Not specified | Enhanced efficiency | [3] |

Experimental Protocol: Oxidation of As(III) with Fenton's Reagent

This protocol describes the iron-catalyzed oxidation of arsenic(III) using hydrogen peroxide.

Materials:

-

This compound (As₂O₃) standard solution

-

Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30%)

-

Sulfuric acid (H₂SO₄) for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Analytical instrumentation for arsenic speciation (e.g., HPLC-ICP-MS)

Procedure:

-

Prepare a stock solution of As(III) of known concentration by dissolving a precise amount of As₂O₃ in a minimal amount of NaOH solution and then diluting with deionized water.

-

In a reaction vessel, add a specific volume of the As(III) stock solution and dilute with deionized water to the desired starting concentration.

-

Adjust the pH of the solution to the desired level (e.g., pH 3-4) using dilute H₂SO₄ or NaOH.

-

Add a freshly prepared solution of FeSO₄·7H₂O to the reaction vessel to achieve the desired Fe(II) concentration.

-

Initiate the reaction by adding a predetermined volume of H₂O₂ solution.

-

Maintain the reaction mixture at a constant temperature with stirring.

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquots (e.g., by adding a strong acid or a radical scavenger if necessary for the analytical method).

-

Analyze the samples for As(III) and As(V) concentrations using a suitable analytical technique to determine the reaction kinetics and yield.

Reaction Pathway: Fenton's Chemistry

The Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) which are the primary oxidizing species for As(III).

Caption: Fenton reaction mechanism for As(III) oxidation.

Reaction with Potassium Permanganate (KMnO₄)

Potassium permanganate is a very strong oxidizing agent that readily oxidizes arsenic(III) to arsenic(V) in acidic solution. This reaction is often used for the quantitative determination of arsenic(III) through redox titration.

Stoichiometry and Thermodynamics

The balanced chemical equation in an acidic medium is:

5As₂O₃ + 4KMnO₄ + 6H₂SO₄ + 9H₂O → 10H₃AsO₄ + 4MnSO₄ + 2K₂SO₄

In this reaction, the manganese in the permanganate ion (MnO₄⁻) is reduced from an oxidation state of +7 to +2 (in Mn²⁺), while arsenic is oxidized from +3 to +5.

Quantitative Data

The reaction between As(III) and KMnO₄ is rapid and quantitative, making it suitable for titrimetric analysis.

| Oxidizing Agent | Reactant Concentrations | Temperature (°C) | pH | Reaction Time | Yield of As(V) | Reference |

| KMnO₄ | 0.1 N KMnO₄, ~0.25 g As₂O₃ | Ambient | Acidic (HCl) | Titration endpoint | Quantitative | [4] |

| KMnO₄ | Mn/As mole ratio > 1/10.5 | Ambient | > 13 (alkaline) | < 2 hours (with air) | Not specified | [5] |

Experimental Protocol: Redox Titration of this compound with Potassium Permanganate

This protocol details the procedure for standardizing a potassium permanganate solution using this compound as a primary standard.[4]

Materials:

-

This compound (As₂O₃), primary standard grade, dried

-

Sodium hydroxide (NaOH) solution (20%)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI) or potassium iodate (B108269) (KIO₃) solution (0.0025 M) as a catalyst

-

Potassium permanganate (KMnO₄) solution to be standardized

-

Deionized water

-

Burette, beaker, and other standard laboratory glassware

Procedure:

-

Accurately weigh approximately 0.25 g of dried As₂O₃ and transfer it to a 400-mL beaker.

-

Add 10 mL of a 20% NaOH solution and stir occasionally until the As₂O₃ is completely dissolved (approximately 8-10 minutes).

-

Add 100 mL of deionized water, followed by 10 mL of concentrated HCl.

-

Add one drop of the KI or KIO₃ catalyst solution.

-

Titrate the solution with the KMnO₄ solution from a burette. The permanganate solution acts as its own indicator.

-

The endpoint is reached when a faint pink color persists for at least 30 seconds.

-

A blank titration should be performed to account for the volume of KMnO₄ required to produce the pink color in the absence of arsenic.

-

Calculate the normality of the KMnO₄ solution based on the stoichiometry of the reaction.

Logical Relationship: Oxidation-Reduction Process

The core of the reaction is the transfer of electrons from arsenic to manganese.

Caption: Oxidation-reduction in the reaction of As(III) with KMnO₄.

Reaction with Nitric Acid (HNO₃)

Concentrated nitric acid is a powerful oxidizing agent that converts this compound to arsenic acid. The reaction also produces nitrogen oxides as byproducts.

Stoichiometry and Thermodynamics

A balanced chemical equation for the reaction is:

As₂O₃ + 4HNO₃ + H₂O → 2H₃AsO₄ + 4NO₂[6]

The reaction is highly exothermic and proceeds readily with concentrated nitric acid. With dilute nitric acid, the reaction is slower and may produce different nitrogen oxide byproducts.[7]

Quantitative Data

The reaction of this compound with nitric acid is generally considered to yield quantitative conversion to arsenic acid, especially with heating and concentrated acid.

| Oxidizing Agent | Reactant Concentrations | Temperature (°C) | pH | Reaction Time | Yield of As(V) | Reference |

| Concentrated HNO₃ | Not specified | Heating | Acidic | Not specified | Forms H₃AsO₄ | [3] |

| HNO₃ (in microwave) | Not specified | 100 | Acidic | Not specified | Complete oxidation | [8] |

Experimental Protocol: Oxidation of this compound with Nitric Acid

This protocol outlines a general procedure for the oxidation of As₂O₃ using nitric acid.

Materials:

-

This compound (As₂O₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Heating apparatus (e.g., hot plate with a fume hood)

-

Reaction vessel (e.g., round-bottom flask)

-

Condenser (optional, for controlling evaporation)

Procedure:

-

Carefully weigh a specific amount of As₂O₃ and place it in the reaction vessel within a fume hood.

-

Slowly add concentrated nitric acid to the As₂O₃. The molar ratio should be at least 4:1 (HNO₃:As₂O₃) to ensure complete oxidation.

-

Gently heat the mixture. The reaction will produce brown fumes of nitrogen dioxide (NO₂), so adequate ventilation is crucial.

-

Continue heating until the evolution of brown fumes ceases and the solid this compound has completely dissolved, indicating the completion of the reaction.

-

The resulting solution contains arsenic acid (H₃AsO₄). The solution can be carefully evaporated to increase the concentration of the arsenic acid.

Experimental Workflow

The process of oxidizing this compound with nitric acid involves a straightforward workflow.

Caption: Workflow for the oxidation of As₂O₃ with nitric acid.

Analytical Methods for Speciation

To accurately assess the extent of oxidation, reliable analytical methods for differentiating between As(III) and As(V) are essential. Several techniques are available, each with its own advantages and limitations.

-

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS): This is the gold standard for arsenic speciation, offering high sensitivity and the ability to separate and quantify various arsenic species.[9][10]

-

Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This technique can be used for speciation by controlling the pH of the solution. At specific pH values, only certain arsenic species will be converted to arsine gas for detection.

-

Voltammetry: Electrochemical methods like anodic stripping voltammetry can be used for the sensitive detection of As(III).[10]

-

Iodometric Titration: This classical method can be used to quantify As(III) in a sample. As(III) is titrated with a standard iodine solution in a bicarbonate buffer.[1]

Conclusion

The oxidation of this compound is a fundamental chemical transformation with significant practical implications. This guide has provided an in-depth overview of the reactivity of As₂O₃ with hydrogen peroxide, potassium permanganate, and nitric acid. The choice of oxidizing agent and reaction conditions will depend on the specific application, whether it be for quantitative analysis, environmental remediation, or the synthesis of arsenic-based compounds. The provided experimental protocols and diagrams serve as a valuable resource for researchers and professionals working with arsenic compounds. It is imperative to handle all arsenic compounds with extreme caution and appropriate safety measures due to their high toxicity.

References

- 1. titrations.info [titrations.info]

- 2. researchgate.net [researchgate.net]

- 3. data.epo.org [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Arsenic speciation by using emerging sample preparation techniques: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accurate quantification and transformation of arsenic compounds during wet ashing with nitric acid and microwave assisted heating - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Review of analytical techniques for arsenic detection and determination in drinking water - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00218C [pubs.rsc.org]

- 10. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Medicinal Uses of Arsenic (III) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic, a metalloid element long associated with toxicity and nefarious purposes, paradoxically boasts a rich and extensive history in medicine. For millennia, compounds of arsenic have been utilized across various cultures to treat a wide array of ailments. This in-depth technical guide provides a comprehensive historical perspective on the medicinal uses of arsenic (III) oxide (As₂O₃), also known as arsenic trioxide. It delves into its traditional applications, the advent of standardized formulations, its role in modern oncology, and the molecular mechanisms that underpin its therapeutic effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into historical and contemporary data, experimental protocols, and the intricate signaling pathways modulated by this remarkable inorganic compound.

Historical Applications of Arsenic (III) Oxide

The use of arsenic in medicine dates back over 2,400 years, with early applications documented in traditional Chinese medicine and by Hippocrates.[1] In traditional Chinese medicine, arsenic-containing minerals like realgar (As₄S₄) and arsenolite (the mineral form of arsenic trioxide) were used to treat a variety of conditions, including skin diseases, parasitic infections, and even cancer.[2][3]

A significant milestone in the Western world was the introduction of Fowler's solution in 1786 by British physician Thomas Fowler.[4][5] This 1% solution of potassium arsenite (KAsO₂) in water became a widely prescribed tonic and was used to treat conditions ranging from malaria and syphilis to skin disorders like psoriasis.[4][6][7] By the mid-19th century, Fowler's solution was recognized as a treatment for leukemia.[4] Another historical formulation was Donovan's solution , containing arsenic triiodide and mercuric iodide, used for chronic skin diseases.[5]

The early 20th century saw the development of organic arsenicals, most notably Salvarsan (arsphenamine) by Paul Ehrlich in 1910, which became the first effective treatment for syphilis until the advent of penicillin.[2] However, the use of inorganic arsenic compounds like Fowler's solution declined due to concerns about their toxicity and carcinogenic potential.[4]

Quantitative Data on Historical and Modern Arsenic (III) Oxide Therapies

The following tables summarize the quantitative data on the dosage, administration, and efficacy of various arsenic (III) oxide-based treatments throughout history.

| Formulation | Composition | Historical Dosage and Administration | Primary Indications | Reported Efficacy/Effects |

| Traditional Chinese Medicine | Variable; often contained realgar (As₄S₄) or arsenolite (As₂O₃) in herbal balls. | Arsenic content could range from 0.1 to 36.6 milligrams per ball, with a recommended adult dose of two balls daily.[10] | Skin diseases, parasitic infections, cancer. | Efficacy data from historical records is largely anecdotal and not standardized. |

| Fowler's Solution | 1% solution of potassium arsenite (KAsO₂) in water.[4] | Typically administered orally in drop-wise doses, which were gradually increased. | Leukemia, psoriasis, malaria, syphilis.[4][6][7] | Effective in reducing white blood cell counts in leukemia patients.[1] |

| Donovan's Solution | Arsenic triiodide and mercuric iodide.[5] | Administered orally. | Chronic skin diseases. | Historical efficacy data is limited. |

| Arsenic Trioxide (Trisenox®) for APL (Relapsed/Refractory) | Purified Arsenic Trioxide | Induction: 0.15 mg/kg IV daily until bone marrow remission (not to exceed 60 days).Consolidation: 0.15 mg/kg IV daily for 25 doses over up to 5 weeks, starting 3-6 weeks after induction.[11] | Acute Promyelocytic Leukemia (APL) | Complete remission rates of over 80% as a single agent.[12] |

| Arsenic Trioxide (Trisenox®) with ATRA for APL (Newly Diagnosed, High-Risk) | Arsenic Trioxide and All-Trans Retinoic Acid | Arsenic Trioxide: 0.15 mg/kg IV once daily until complete remission.ATRA: 45 mg/m² orally twice daily until complete remission.[9] | Acute Promyelocytic Leukemia (APL) | 2-year event-free survival of 88%.[8] |

Mechanisms of Action and Key Signaling Pathways

The therapeutic effects of arsenic trioxide, particularly in the context of APL, are attributed to its ability to induce apoptosis (programmed cell death) and promote the degradation of the oncogenic fusion protein PML-RARα.

Induction of Apoptosis

Arsenic trioxide induces apoptosis through multiple mechanisms, primarily by increasing intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction. This triggers the release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.

Caption: Arsenic trioxide-induced apoptosis signaling pathway.

Degradation of PML-RARα

In APL, the fusion protein PML-RARα is crucial for leukemogenesis. Arsenic trioxide directly binds to the PML moiety of this fusion protein, inducing its SUMOylation and subsequent ubiquitination, which targets it for degradation by the proteasome. This degradation relieves the differentiation block in leukemic cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fowler's solution - Wikipedia [en.wikipedia.org]

- 5. Arsenic: The "Poison of Kings" and the "Saviour of Syphilis" [brewminate.com]

- 6. Fowler's_solution [bionity.com]

- 7. researchgate.net [researchgate.net]

- 8. altaioncology.com [altaioncology.com]

- 9. esmo.org [esmo.org]

- 10. dl.astm.org [dl.astm.org]

- 11. reference.medscape.com [reference.medscape.com]

- 12. Arsenic trioxide as first-line treatment for acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermochemical Properties and Stability of As₂O₃ Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and stability relationships of the two primary polymorphs of arsenic(III) oxide (As₂O₃): arsenolite and claudetite. A thorough understanding of these properties is critical for applications in materials science, geology, and pharmaceutical development, where the stability and dissolution characteristics of As₂O₃ are of paramount importance.

Introduction to As₂O₃ Polymorphism

This compound exists in two main crystalline forms at ambient pressure: the cubic arsenolite and the monoclinic claudetite. Arsenolite is the more common and stable form at lower temperatures, while claudetite is the stable form at higher temperatures. Claudetite itself has two known variants, claudetite I and claudetite II, with claudetite I being the more common of the two. These polymorphic forms exhibit distinct physical and chemical properties, including differences in density, solubility, and bioavailability, which are directly influenced by their thermodynamic stability.

Thermochemical Data of As₂O₃ Polymorphs

The thermodynamic stability of a polymorph is determined by its Gibbs free energy (G). The polymorph with the lowest Gibbs free energy under a given set of conditions (temperature and pressure) is the most stable. The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation: ΔG = ΔH - TΔS.

A compilation of the key thermochemical data for arsenolite and claudetite at standard conditions (298.15 K and 1 bar) is presented in the tables below.

Table 1: Standard Molar Thermochemical Properties of As₂O₃ Polymorphs at 298.15 K

| Property | Symbol | Arsenolite (cubic) | Claudetite (monoclinic) | Unit |

| Standard Enthalpy of Formation | ΔHf° | -657.06 ± 0.19 | -655.70 | kJ/mol |

| Standard Molar Entropy | S° | 107.41 ± 0.06 | 113.33 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation | ΔGf° | -576.09 ± 0.19 | -576.85 | kJ/mol |

| Heat Capacity | Cp | 96.88 ± 0.06 | Data not available | J/(mol·K) |

Note: The values for claudetite are derived from the data for arsenolite and the transition data between the polymorphs.

Table 2: Thermodynamic Data for the Arsenolite to Claudetite Transition

| Property | Symbol | Value | Unit |

| Enthalpy of Transition | ΔHtr° | 1.36 | kJ/mol |

| Entropy of Transition | ΔStr° | 5.92 | J/(mol·K) |

| Gibbs Free Energy of Transition | ΔGtr° | -0.761 | kJ/mol |

At 25 °C, claudetite is the thermodynamically more stable form, as indicated by its more negative Gibbs free energy of formation.[1] The transition from the metastable arsenolite to the stable claudetite is exothermic, with an enthalpy of transition of approximately 1.36 kJ/mol.[1]

Stability and Phase Transitions

The transition between arsenolite and claudetite is an enantiotropic relationship, meaning that the stability of the polymorphs is reversible with temperature. Arsenolite is the stable form at temperatures below the transition temperature, while claudetite is the stable form above this temperature. However, the conversion from arsenolite to claudetite is often slow. The transition from arsenolite to claudetite is irreversible and occurs at temperatures above 110 °C.

The stability relationship between arsenolite and claudetite can be visualized in a Gibbs free energy-temperature diagram.

Caption: Gibbs free energy diagram for As₂O₃ polymorphs.

Experimental Protocols for Thermochemical Analysis

The determination of the thermochemical properties of As₂O₃ polymorphs relies on precise calorimetric techniques.

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is typically determined by solution calorimetry .

Experimental Workflow for Solution Calorimetry:

Caption: Workflow for determining enthalpy of formation.

Methodology:

-

A precisely weighed sample of the As₂O₃ polymorph is dissolved in a suitable solvent (e.g., an acidic aqueous solution) within a calorimeter.

-

The heat change (q) associated with the dissolution process is measured.

-

The enthalpy of solution (ΔHsolution) is calculated based on the heat change and the amount of substance.

-

By applying Hess's Law and using a series of known thermochemical reactions, the standard enthalpy of formation of the polymorph from its constituent elements (As and O₂) can be determined.

Heat Capacity and Entropy

Adiabatic calorimetry is the primary method for measuring heat capacity (Cp) as a function of temperature.

Methodology:

-

A known quantity of the As₂O₃ polymorph is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature.

-

The heat capacity is calculated from the energy input and the resulting temperature change.

-

Measurements are performed over a range of temperatures to determine the temperature dependence of the heat capacity.

The standard molar entropy (S°) is then calculated by integrating the heat capacity data from absolute zero to the standard temperature (298.15 K), according to the third law of thermodynamics.

Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for studying phase transitions.

Methodology:

-

A small sample of the As₂O₃ polymorph is heated at a controlled rate in a DSC instrument.

-

The instrument measures the difference in heat flow between the sample and a reference.

-

Phase transitions, such as the conversion of arsenolite to claudetite, are observed as endothermic or exothermic peaks in the DSC thermogram. The temperature at the peak onset provides the transition temperature, and the area under the peak corresponds to the enthalpy of transition.

-

TGA can be used concurrently to monitor any mass changes, for example, due to sublimation, which can occur at higher temperatures.

Implications for Pharmaceutical and Materials Science

The differences in the thermochemical properties of arsenolite and claudetite have significant practical implications:

-

Stability and Shelf-life: As claudetite is the more stable form at ambient temperature, formulations containing arsenolite may be prone to polymorphic conversion over time, potentially altering the product's properties.

-

Dissolution and Bioavailability: The less stable polymorph, arsenolite, generally exhibits higher solubility and dissolution rates. In pharmaceutical applications, where As₂O₃ (Trisenox®) is used as a chemotherapeutic agent, controlling the polymorphic form is crucial for ensuring consistent drug delivery and efficacy.

-

Manufacturing and Processing: Temperature changes during manufacturing processes such as milling or drying can induce polymorphic transformations. A thorough understanding of the thermochemical properties is essential for designing robust manufacturing processes that maintain the desired crystalline form.

Conclusion

The thermochemical properties of arsenolite and claudetite dictate their relative stability and behavior. Claudetite is the thermodynamically stable form of As₂O₃ at ambient temperature, although the conversion from the metastable arsenolite can be kinetically hindered. Precise calorimetric measurements are essential for characterizing these properties, which are fundamental to controlling the quality and performance of As₂O₃ in various applications, particularly in the pharmaceutical industry. The data and experimental methodologies presented in this guide provide a foundational resource for researchers and professionals working with this important inorganic compound.

References

Quantum Mechanical Insights into the Electronic Structure of Arsenic(III) Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of Arsenic(III) oxide (As₂O₃), a compound of significant interest due to its dual nature as both a potent toxin and a chemotherapeutic agent. Understanding its electronic properties at a quantum mechanical level is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies. This document summarizes key findings from computational studies, details the methodologies employed, and presents the data in a clear, comparative format.

Polymorphism of this compound

This compound exists in two primary polymorphic forms: the cubic mineral arsenolite and the monoclinic mineral claudetite .[1][2]

-

Arsenolite : This is the more stable form at room temperature. It possesses a molecular crystal structure composed of discrete adamantane-like cages of As₄O₆.[3][4][5] Each arsenic atom is bonded to three oxygen atoms, and each oxygen atom bridges two arsenic atoms.[3] The crystal structure belongs to the cubic space group Fd-3m.[3][6]

-

Claudetite : This polymorph consists of corrugated layers of corner-sharing AsO₃ pyramids.[2][7] It is slightly less stable than arsenolite and exists in at least two monoclinic forms (claudetite I and claudetite II).[2][7]

The distinct structural arrangements of these polymorphs lead to significant differences in their electronic properties, which are explored in detail through quantum mechanical calculations.

Theoretical Framework: Density Functional Theory

The primary theoretical tool for investigating the electronic structure of As₂O₃ is Density Functional Theory (DFT) .[8][9] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a powerful approach for predicting material properties with high accuracy.

Computational Protocols

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functionals : Various functionals are employed to approximate the exchange-correlation energy. For arsenic oxides, the Generalized Gradient Approximation (GGA) and hybrid functionals like B3LYP are commonly used.[8][10] First-principles lattice-dynamics calculations have also been used to systematically investigate the relationship between atomic arrangements and electronic structures.[11]

-

Basis Sets : The electronic wavefunctions are expanded in a set of basis functions. For molecular calculations on As₄O₆, Pople-style basis sets such as 6-31+G(d) are often utilized.[10] For periodic solid-state calculations, plane-wave basis sets are typically employed.

-

Software Packages : A variety of quantum chemistry software packages are available for performing these calculations, including Gaussian, SIESTA, and VASP (Vienna Ab initio Simulation Package).[10][12]

A typical computational workflow for determining the electronic structure of an As₂O₃ polymorph is outlined below.

Electronic Properties of this compound Polymorphs

Quantum mechanical studies have provided detailed insights into the electronic band structure, density of states (DOS), and chemical bonding in both arsenolite and claudetite.

Arsenolite (As₄O₆)

The electronic structure of arsenolite is characteristic of a wide-bandgap insulator. The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is dominated by arsenic 4p orbitals. A key feature is the presence of a "lone pair" of 4s electrons on each arsenic atom, which significantly influences the material's stereochemistry and electronic properties.[11]

Claudetite (As₂O₃)

Similar to arsenolite, claudetite is also a wide-bandgap insulator. However, its layered structure leads to greater anisotropy in its electronic properties compared to the cubic arsenolite. The formation of lone pairs on the arsenic cations is a common characteristic that plays an essential role in determining the structure, stability, and properties of the sesquioxides.[11]

Quantitative Data Summary

The following table summarizes key quantitative data obtained from quantum mechanical calculations on As₂O₃ polymorphs.

| Property | Arsenolite (Cubic, Fd-3m) | Claudetite (Monoclinic) | Computational Method | Reference |

| Calculated Band Gap | 3.33 eV - 5.0 eV | ~3.4 - 4.0 eV (Optical) | DFT-PBE | [11] |

| Crystal System | Cubic | Monoclinic | - | [1][2] |

| Space Group | Fd-3m | P2₁/n | - | [2][3] |

| As-O Bond Length | 1.80 Å | Varies | DFT | [3] |

| O-As-O Bond Angle | ~98° | Varies | Electron Diffraction | [13] |

| As-O-As Bond Angle | ~128° | Varies | Electron Diffraction | [13] |

Note: Calculated band gaps can vary significantly depending on the level of theory (e.g., DFT functional) used. Experimental optical gaps are often compared with theoretical values.

Experimental Validation and Methodologies

Theoretical predictions from quantum mechanical calculations are validated through various experimental techniques that probe the electronic structure of materials.

Key Experimental Techniques

-

X-ray Photoelectron Spectroscopy (XPS) : This technique is used to investigate the density of valence states (DVOS), providing a direct comparison with the calculated DOS from DFT.[8]

-

Raman Spectroscopy : Vibrational modes are sensitive to the chemical bonding and crystal structure. DFT calculations can predict Raman spectra, which can then be compared with experimental measurements to validate the structural and electronic models.[14][15]

-

Electron Diffraction : This method has been used to determine the molecular structure of As₄O₆ in the gas phase, providing crucial data on bond lengths and angles that serve as a benchmark for computational geometry optimizations.[4][13]

-

X-ray Diffraction (XRD) : Used to determine the crystal structure of the polymorphs, providing the fundamental input for any quantum mechanical calculation.[6][7]

The synergy between computational prediction and experimental validation is crucial for building accurate models of the electronic structure.

Structure-Property Relationships

The electronic structure is intrinsically linked to the geometric arrangement of atoms. Quantum mechanical studies elucidate these relationships, explaining how changes in the crystal structure (polymorphism) or the local coordination environment affect the material's electronic properties.

The key determinant in the structure of As(III) compounds is the stereoactive lone pair on the arsenic atoms. In arsenolite, the discrete As₄O₆ molecules pack into a cubic lattice. In claudetite, the pyramidal AsO₃ units polymerize into layers. This fundamental structural difference is the origin of their distinct electronic band structures and densities of states.

Conclusion

Quantum mechanical studies, predominantly using Density Functional Theory, have provided a detailed and fundamental understanding of the electronic structure of this compound polymorphs. These computational models, validated by experimental data, reveal that both arsenolite and claudetite are wide-bandgap insulators, with electronic properties that are strongly dictated by their distinct crystal structures and the stereoactive lone pair on the arsenic atoms. This knowledge is foundational for researchers in materials science and drug development, offering insights that can guide the design of new materials and therapies involving this multifaceted compound.

References

- 1. Arsenolite - Wikipedia [en.wikipedia.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ch.pw.edu.pl [ch.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. Quantum chemical study of arsenic (III, V) adsorption on Mn-oxides: implications for arsenic(III) oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. proceedings.socar.az [proceedings.socar.az]

- 13. researchgate.net [researchgate.net]

- 14. The structure and energetics of arsenic( iii ) oxide intercalated by ionic azides - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01569J [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Geochemical Behavior and Environmental Fate of Arsenic(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arsenic(III) oxide (As₂O₃), a compound of significant toxicological concern, exhibits complex geochemical behavior that dictates its environmental fate and potential for human exposure. This technical guide provides a comprehensive overview of the core principles governing the dissolution, speciation, adsorption-desorption dynamics, and redox transformations of arsenite (As(III)) in various environmental matrices. Furthermore, it delves into the environmental fate of As(III), exploring its transport mechanisms, bioaccumulation in terrestrial and aquatic organisms, and biomethylation pathways. Detailed experimental protocols for key analytical techniques are provided to facilitate further research, and quantitative data are summarized in structured tables for comparative analysis. Signaling pathways associated with arsenic toxicity are visualized to elucidate its molecular mechanisms of action. This guide is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals working with or studying the environmental implications of arsenic.

Geochemical Behavior of this compound

The environmental behavior of this compound is primarily governed by a series of interconnected geochemical processes that influence its mobility and bioavailability.

Dissolution

This compound is sparingly soluble in water, and its dissolution rate is influenced by factors such as pH, temperature, and the presence of other chemical species.[1] While thermodynamic models predict ready solubility, empirical observations suggest that dissolution can be kinetically limited.[1] In some cases, the formation of secondary mineral coatings, such as arsenolite, on the surface of other arsenic-bearing minerals can limit further dissolution.[1]

Table 1: Dissolution Data for Arsenic Minerals

| Mineral | Reported Dissolved Arsenic Concentration | Reference |

| Arsenolite (As₂O₃) | Up to 12 g/L (solubility studies) | [1] |

| Arsenolite (in mine tailings) | 0.3 mg/L (empirical observation) | [1] |

Speciation

In aqueous environments, the speciation of inorganic arsenic is predominantly dependent on the redox potential (Eh) and pH. Arsenic can exist in several oxidation states, with arsenite (As(III)) and arsenate (As(V)) being the most common in natural waters.[2] As(III) is generally more mobile and toxic than As(V).[2] Under reducing (anoxic) conditions, As(III) is the dominant species, while As(V) prevails in oxidizing (oxic) environments.

Adsorption and Desorption

Adsorption onto the surfaces of minerals is a primary mechanism controlling the mobility of arsenic in soils and sediments. Iron and aluminum oxides and hydroxides (e.g., goethite, hematite) and clay minerals (e.g., kaolinite (B1170537), montmorillonite) are key adsorbent phases.[3][4][5][6]

The adsorption of arsenite is pH-dependent, with maximum adsorption typically occurring in the neutral to slightly alkaline pH range.[3] In contrast, arsenate adsorption is generally higher at lower pH values. The affinity of arsenite for mineral surfaces is often weaker than that of arsenate under typical environmental pH conditions, contributing to its greater mobility.[2]

Table 2: Adsorption Isotherm Constants for Arsenite on Various Minerals

| Adsorbent | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | Reference |

| Hematite (B75146) Nanoparticles | Freundlich | - | - | - | - | [7][8] |

| Hematite Aggregates | Freundlich | - | - | - | - | [7][8] |

| Goethite | Langmuir & Freundlich | - | - | - | - | [3][9] |

| Kaolinite | - | - | - | - | - | [5][6] |

| Montmorillonite | Langmuir & Freundlich | - | - | - | - | [10] |

Note: Specific quantitative values for all parameters were not consistently available in the search results. The table indicates the models used and the parameters investigated in the cited literature.

Redox Transformations

Arsenic can undergo redox transformations between its various oxidation states, mediated by both abiotic and biotic processes. The oxidation of As(III) to the less mobile and less toxic As(V) can be a significant attenuation process. This oxidation can be slow in homogeneous aqueous solutions but can be catalyzed by the surfaces of certain minerals, such as manganese oxides.[11][12] Conversely, the reduction of As(V) to As(III) can enhance arsenic mobility.

Environmental Fate of this compound

The environmental fate of this compound is determined by its transport through various environmental compartments and its interaction with biota.

Environmental Transport

The transport of arsenic in the environment is a complex process influenced by its chemical form and the hydrogeological characteristics of the system.[6] As(III), being more mobile, can be readily transported in groundwater.[2] Mathematical models are often employed to predict the fate and transport of arsenic, considering processes such as advection, dispersion, adsorption, and chemical reactions.[13]

Bioaccumulation and Biomagnification

Arsenic can be taken up by a wide range of aquatic and terrestrial organisms, leading to its accumulation in biological tissues.[14][15][16] The extent of bioaccumulation is often quantified using the Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, and the Bioaccumulation Factor (BAF), which considers all routes of exposure, including diet.[17][18]

Generally, arsenic does not biomagnify significantly in most food chains, meaning its concentration does not substantially increase at higher trophic levels.[19]

Table 3: Bioaccumulation and Bioconcentration Factors for Arsenic

| Organism Type | Factor | Value Range | Reference |

| Freshwater Fish | BCF | 0 - 2,500 | [17][18] |

| Freshwater Fish | BAF | Varies with water concentration | [17][18] |

| Marine Invertebrates | BAF | - | [20][21] |

| Marine Fish | BAF | - | [20][21] |

| Terrestrial Plants | BCF (shoots) | <0.1 - 1210 | [14] |

| Terrestrial Plants | BCF (roots) | <0.1 - 8290 | [14] |

| Terrestrial Plants | BAF (shoots) | <0.001 - 0.179 | [14] |

Note: BAF and BCF values can vary widely depending on the species, environmental conditions, and arsenic concentration.

Biomethylation

Inorganic arsenic can be transformed into organic forms through a process called biomethylation, which is mediated by microorganisms in soil, sediment, and water, as well as by higher organisms. This process involves the sequential addition of methyl groups to the arsenic atom. While historically considered a detoxification pathway, some methylated arsenic intermediates, particularly trivalent forms, have been shown to be highly toxic.

Below is a conceptual representation of the arsenic biomethylation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the geochemical behavior and environmental fate of arsenic.

Batch Adsorption Experiment

Objective: To determine the adsorption characteristics of arsenite on a solid matrix (e.g., soil, mineral).

Materials:

-

This compound stock solution

-

Adsorbent material (e.g., goethite, soil)

-

Background electrolyte solution (e.g., 0.01 M NaCl)

-

pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Centrifuge tubes

-

Shaker

-

Centrifuge

-

Filtration apparatus (0.45 µm filters)

-

Analytical instrument for arsenic quantification (e.g., ICP-MS)

Procedure:

-

Adsorbent Preparation: Weigh a known amount of the adsorbent material into a series of centrifuge tubes.

-

Solution Preparation: Prepare a series of arsenic solutions with varying initial concentrations by diluting the stock solution with the background electrolyte.

-

pH Adjustment: Adjust the pH of each solution to the desired value using the pH adjustment solutions.

-